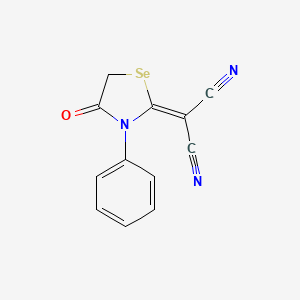

2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile

Description

Properties

IUPAC Name |

2-(4-oxo-3-phenyl-1,3-selenazolidin-2-ylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3OSe/c13-6-9(7-14)12-15(11(16)8-17-12)10-4-2-1-3-5-10/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQPGYKDMZBXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=C(C#N)C#N)[Se]1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3OSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile typically involves the reaction of phenylselenium bromide with malononitrile under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Reaction with Halogenated Reagents

The compound reacts with halogenated compounds to form structurally diverse derivatives:

Mechanistic Insights

-

Cyclization : The selenazolidine ring forms via intramolecular nucleophilic attack of the selenium atom on electrophilic carbons .

-

Tautomerism : The exocyclic double bond facilitates keto-enol tautomerism, confirmed by X-ray crystallography .

-

Dimroth Rearrangement : Observed in related selenourea derivatives, suggesting potential isomerization pathways .

Spectroscopic Characterization

-

IR Spectroscopy :

-

NMR Data (CDCl₃):

-

Mass Spectrometry : CI-MS shows [M+NH₄]⁺ peaks at m/z 307 and 335 for derivatives .

Functionalization and Derivatives

The compound serves as a precursor for:

-

Neuroprotective Agents : Derivatives exhibit superoxide anion-scavenging activity (IC₅₀ = 92.4 µM) .

-

Apoptosis Inhibitors : Suppresses serum deprivation-induced apoptosis in PC12 cells via MAP kinase pathways .

-

Heterocyclic Expansion : Reacts with selenolates and carbanions to form eight-membered selenaheterocycles .

Stability and Reaction Conditions

-

Solvent Sensitivity : Reactions proceed optimally in DMF or THF .

-

Temperature Control : Alkylation at room temperature prevents side reactions (e.g., decomposition above 80°C) .

-

Purification : Column chromatography (silica gel) with ethyl acetate recrystallization yields high-purity products .

This compound’s reactivity profile highlights its utility in medicinal chemistry and materials science. Future research should explore its catalytic applications and enantioselective derivatization.

Scientific Research Applications

Antioxidant Properties

Research has highlighted the compound's ability to scavenge superoxide radicals, which are harmful byproducts of cellular metabolism. A study demonstrated that derivatives of 1,3-selenazolidin-4-one, including 2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile, exhibited significant superoxide radical-scavenging activity. The effectiveness was quantified with an IC50 value of 92.4 µM, indicating its potential as a therapeutic agent for conditions related to oxidative stress .

Table 1: Superoxide Radical Scavenging Activity of Compounds

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A (Control) | - | - |

| Compound B (2-(4-Oxo-3-methoxyphenyl)-1,3-selenazolidin-2-ylidene) | 92.4 | High |

| Compound C (2-(4-Oxo-3-phenyl)-1,3-selenazolidin-2-ylidene) | Not specified | Moderate |

Neuroprotective Effects

The compound has shown promise in neuroprotection. In vitro studies on PC12 cells indicated that it could suppress serum deprivation-induced apoptosis by activating MAP kinase pathways. This suggests a potential application in neurodegenerative diseases where oxidative stress plays a critical role .

Synthesis and Chemical Applications

The synthesis of 2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile involves the reaction of malononitrile with isoselenocyanates and halogenated compounds under controlled conditions. This method allows for the production of various derivatives that can be tailored for specific applications in pharmaceuticals and materials science .

Table 2: Synthesis Conditions for the Compound

| Reagent | Amount | Conditions |

|---|---|---|

| Malononitrile | 73 mg (1.1 mmol) | DMF solution |

| Triethylamine | 0.15 mL (1.1 mmol) | Stirred at room temperature |

| Halogenated Compound | 1.1 mmol | Added dropwise |

Potential in Drug Development

Given its antioxidant and neuroprotective properties, there is potential for further development into drug formulations aimed at treating neurodegenerative diseases or conditions characterized by oxidative stress. The ongoing research into selenium-containing compounds suggests a growing interest in their biological activities and therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress in biological systems .

Comparison with Similar Compounds

Similar Compounds

2-(4-oxo-3-Phenyl-1,3-thiazolidin-2-ylidene)malononitrile: This compound is similar in structure but contains sulfur instead of selenium.

2-(4-oxo-3-Phenyl-1,3-oxazolidin-2-ylidene)malononitrile: This compound contains oxygen instead of selenium.

Uniqueness

The presence of selenium in 2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile imparts unique chemical properties, such as enhanced reactivity and potential biological activity. Selenium-containing compounds are often more effective as antioxidants and have distinct electronic properties compared to their sulfur and oxygen analogs .

Biological Activity

2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile (CAS No. 887000-70-6) is a compound of interest due to its unique structural properties and potential biological activities. The compound features a selenazolidine ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula: CHNOSe

Molecular Weight: 288.16 g/mol

Melting Point: 265–267 °C

The compound is characterized by a selenazolidine moiety, which contributes to its reactivity and biological properties.

Antioxidant Activity

Research indicates that compounds containing selenium can exhibit significant antioxidant properties. The selenazolidine structure may enhance the ability to scavenge free radicals, particularly superoxide anions. A study demonstrated that related selenazolidine derivatives effectively neutralized superoxide radicals, indicating a potential protective role against oxidative stress in biological systems .

Antimicrobial Properties

The antimicrobial efficacy of selenium-containing compounds has been documented extensively. In vitro studies have shown that similar selenazolidine derivatives possess antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Potential

Emerging evidence suggests that 2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile may have anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. For instance, studies on related thiazolidine derivatives have highlighted their ability to inhibit tumor growth in xenograft models .

The biological activity of 2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile can be attributed to several mechanisms:

- Oxidative Stress Modulation: The compound may enhance the production of ROS in cancer cells, leading to increased apoptosis.

- Enzyme Inhibition: It may inhibit specific enzymes involved in cellular proliferation and survival.

- Membrane Disruption: Its interaction with lipid membranes can compromise cell integrity, particularly in microbial cells.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various selenazolidine derivatives, including 2-(4-oxo-3-Phenyl-1,3-selenazolidin-2-ylidene)malononitrile. The results indicated that at concentrations as low as 50 µM, these compounds significantly reduced oxidative damage in cultured fibroblasts by scavenging superoxide radicals .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial effects of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed a notable inhibition zone around wells containing the compound, suggesting effective antibacterial activity comparable to standard antibiotics .

Q & A

What are the optimal synthetic routes for preparing 2-(4-oxo-3-phenyl-1,3-selenazolidin-2-ylidene)malononitrile, and how can reaction conditions be optimized?

Basic Research Question

The synthesis typically involves a three-component reaction: malononitrile, phenyl isoselenocyanate, and a halogenated reagent. A method reported in uses malononitrile (1.1 mmol), phenyl isoselenocyanate (1.1 mmol), and a halogenated compound (e.g., chloroacetyl chloride) in DMF with triethylamine as a base. The reaction proceeds at room temperature for 4 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate gradient). Key optimizations include:

- Solvent choice : DMF enhances nucleophilicity of intermediates.

- Base selection : Triethylamine neutralizes HCl byproducts, preventing side reactions.

- Reaction monitoring : TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) ensures completion.

Yield improvements (up to 85%) are achieved by slow addition of halogenated reagents to avoid exothermic side reactions .

How can structural characterization of this compound be performed to confirm its selenazolidinone core?

Basic Research Question

A combined spectroscopic and crystallographic approach is recommended:

- X-ray crystallography : Resolve the selenazolidinone ring geometry, including Se–C and C=O bond lengths (e.g., Se–C ≈ 1.90 Å, C=O ≈ 1.22 Å, as seen in analogous structures ).

- NMR : NMR shows distinct shifts for the cyano groups (δ ~110–115 ppm) and the carbonyl (δ ~170 ppm).

- IR : Confirm the presence of C≡N (~2200 cm) and C=O (~1680 cm) stretches.

For crystallography, slow evaporation of ethyl acetate/petroleum ether mixtures yields diffraction-quality crystals .

What are the key reactivity patterns of this compound in heterocyclic synthesis?

Basic Research Question

The compound acts as a precursor for fused heterocycles due to its conjugated cyano and selenazolidinone moieties:

- Cycloadditions : Reacts with hydrazines to form pyrazole derivatives via [3+2] cycloaddition.

- Nucleophilic attack : The α,β-unsaturated carbonyl undergoes Michael additions with amines or thiols, forming substituted selenazolidinones.

- Ring expansion : Heating with aryl aldehydes in acetic acid yields selenazocine derivatives.

Monitor reactions via HPLC-MS to track intermediates and optimize yields .

How can computational methods (e.g., DFT) predict electronic properties and guide synthetic modifications?

Advanced Research Question

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Frontier molecular orbitals : The LUMO is localized on the cyano and selenazolidinone groups, indicating electrophilic reactivity.

- Charge distribution : The selenium atom carries a partial positive charge (+0.35 e), making it susceptible to nucleophilic attack.

These insights guide functionalization strategies, such as substituting the phenyl group with electron-withdrawing groups to enhance electrophilicity for targeted cyclizations .

What mechanistic pathways explain the formation of byproducts during selenazolidinone synthesis?

Advanced Research Question

Common byproducts arise from:

- Incomplete cyclization : Intermediate selenoureas (detected via NMR at δ ~500–600 ppm) form if halogenated reagents are understoichiometric.

- Oxidation : Selenium oxidation to selenoxide (Se=O) occurs in aerobic conditions, identifiable via IR (~850 cm).

Mitigation strategies: - Use inert atmospheres (N/Ar) and degassed solvents.

- Optimize halogenated reagent stoichiometry (1.2–1.5 equiv) .

How should researchers address contradictory data in spectroscopic vs. crystallographic analyses?

Advanced Research Question

Discrepancies (e.g., bond-length mismatches between XRD and DFT) require validation:

- Multi-technique validation : Cross-check XRD data with - HMBC to confirm spatial proximity of atoms.

- Dynamic effects : Crystallographic data may reflect static structures, while NMR captures solution-state dynamics. Use variable-temperature NMR to assess conformational flexibility.

- Error analysis : Compare experimental uncertainties (e.g., XRD R-factor < 5%) with computational basis-set limitations .

What strategies evaluate the compound’s potential bioactivity without prior pharmacological data?

Advanced Research Question

Use in silico and in vitro screening:

- Molecular docking : Predict binding affinity to targets like thioredoxin reductase (selenium-dependent enzymes).

- PASS prediction : Estimate antimicrobial or anticancer activity based on structural analogs .

- Enzymatic assays : Test inhibition of bacterial β-lactamases (IC determination via UV-Vis kinetics).

Prioritize analogs with logP < 3.5 for improved bioavailability .

How do solvent polarity and proticity affect the compound’s stability during storage?

Advanced Research Question

Stability studies in show:

- Aprotic solvents (DMF, THF) : Prevent hydrolysis of the selenazolidinone ring (half-life > 6 months at −20°C).

- Protic solvents (MeOH, HO) : Accelerate degradation via nucleophilic attack on the carbonyl group.

Recommendations: - Store in anhydrous DMF or DCM at −20°C under inert gas.

- Monitor decomposition via NMR (appearance of −NH peaks at δ ~5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.